molecular formula C11H6ClFN4 B1432892 6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine CAS No. 1527524-87-3

6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine

Cat. No. B1432892
CAS RN: 1527524-87-3
M. Wt: 248.64 g/mol
InChI Key: MLPYVNPNOBYVSV-UHFFFAOYSA-N
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Description

“6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine” is a chemical compound with the CAS number 1527524-87-3 . It has a molecular weight of 248.65 . The compound is typically a white to yellow solid .


Molecular Structure Analysis

The InChI code for this compound is 1S/C11H6ClFN4/c12-9-4-8-7 (5-14-9)6-15-17 (8)11-3-1-2-10 (13)16-11/h1-6H . This indicates that the compound has a complex structure involving a pyrazolo[4,3-c]pyridine core with a 6-fluoropyridin-2-yl group and a chlorine atom attached.


Physical And Chemical Properties Analysis

This compound is a white to yellow solid . It has a molecular weight of 248.65 . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Coordination Chemistry and Biological Sensing

Derivatives of pyrazolopyridine, including structures related to "6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine," have been extensively used as ligands in coordination chemistry. Their unique binding properties make them suitable for creating luminescent lanthanide compounds, which have significant applications in biological sensing. These complexes can be used for detecting biological markers, showcasing their utility in the biomedical field (Halcrow, 2005).

Synthesis and Structural Studies

Research has also focused on the synthesis and structural analysis of pyrazole derivatives, aiming to understand their chemical properties and potential for further modification. For instance, detailed studies involving X-ray diffraction and density functional theory (DFT) calculations have been conducted to explore the molecular structure of these compounds. Such investigations provide valuable insights into their stability and reactivity, which are crucial for designing new materials with desired properties (Shen et al., 2012).

Anticancer Research

A notable application of fluoro-substituted pyridine derivatives is in anticancer research. These compounds have been tested for their efficacy against various cancer cell lines, including lung, breast, and CNS cancers. Their ability to induce apoptotic cell death and inhibit protein kinases highlights the potential of such chemicals in developing new therapeutic agents (Hammam et al., 2005).

Corrosion Inhibition

Another interesting application is in the field of corrosion inhibition. Pyrazolopyridine derivatives have been synthesized and tested for their effectiveness in protecting mild steel against corrosion in acidic environments. Their performance as corrosion inhibitors can be attributed to their ability to form protective layers on the metal surface, showcasing their potential in industrial applications (Dandia et al., 2013).

Molecular Docking and Screening

In the realm of drug discovery, these compounds have also been subjected to molecular docking and in vitro screening to evaluate their interactions with biological targets. Such studies are essential for identifying promising candidates for further development into pharmacologically active agents, highlighting the versatility of pyrazolopyridine derivatives in medicinal chemistry (Flefel et al., 2018).

Mechanism of Action

The mechanism of action of this compound is not specified in the available resources. Pyrimidinamine derivatives are known to act as mitochondrial complex I electron transport inhibitors (MET I) , but it’s unclear if this specific compound shares that mechanism of action.

Safety and Hazards

The compound has several hazard statements: H302, H315, H320, H335 . These indicate that it may be harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and washing hands thoroughly after handling .

properties

IUPAC Name

6-chloro-1-(6-fluoropyridin-2-yl)pyrazolo[4,3-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H6ClFN4/c12-9-4-8-7(5-14-9)6-15-17(8)11-3-1-2-10(13)16-11/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLPYVNPNOBYVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1)F)N2C3=CC(=NC=C3C=N2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H6ClFN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-1-(6-fluoropyridin-2-yl)-1H-pyrazolo[4,3-c]pyridine

Synthesis routes and methods

Procedure details

A mixture of 6-chloro-1H-pyrazolo[4,3-c]pyridine (13.778 mmol, 2115.9 mg), 2-bromo-6-fluoro-pyridine (15.156 mmol, 2667.3 mg), N,N′-Dimethylethylenediamine (13.778 mmol; 1.215 g; 1.37 mL), Copper iodide (13.778 mmol; 2650.5 mg), and potassium carbonate (15.156 mmol; 2.12 g) in 1,4-Dioxane (10 mL) was purged with Argon, then sealed and stirred at 100° C. for 20 hours. The mixture was cooled to room temperature, and then filtered through Celite. The filtrate was concentrated; the residue was purified on silica and eluted with 0 to 100% Ethyl acetate in Heptane to give 6-Chloro-1-(6-fluoro-2-pyridyl)pyrazolo[4,3-c]pyridine as an off-white solid (1.90 g, 55%) MS (ESI) m/z: 249 [M+H]+
Quantity
2115.9 mg
Type
reactant
Reaction Step One
Quantity
2667.3 mg
Type
reactant
Reaction Step One
Quantity
1.37 mL
Type
reactant
Reaction Step One
Quantity
2.12 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
2650.5 mg
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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